molecular formula C7H7NO4 B175793 Ethyl 2-formyloxazole-4-carboxylate CAS No. 181633-60-3

Ethyl 2-formyloxazole-4-carboxylate

Cat. No.: B175793
CAS No.: 181633-60-3
M. Wt: 169.13 g/mol
InChI Key: GCCVOQPMHVWBLV-UHFFFAOYSA-N
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Description

Ethyl 2-formyloxazole-4-carboxylate is a heterocyclic compound that contains an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both formyl and carboxylate groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-formyloxazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of ethyl 2-amino-3-oxobutanoate with formic acid under acidic conditions. The reaction typically requires heating to facilitate the formation of the oxazole ring.

Another method involves the use of ethyl 2-bromo-3-oxobutanoate as a starting material. This compound undergoes nucleophilic substitution with formamide, followed by cyclization to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors to ensure consistent product quality and efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formyloxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxazole ring can participate in electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Ethyl 2-carboxyloxazole-4-carboxylate.

    Reduction: Ethyl 2-hydroxymethyloxazole-4-carboxylate.

    Substitution: Various substituted oxazole derivatives depending on the electrophilic reagent used.

Scientific Research Applications

Ethyl 2-formyloxazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It is used as a building block for the construction of more complex heterocyclic compounds.

    Biological Studies: Researchers use it to study the biological activity of oxazole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.

    Industrial Applications: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 2-formyloxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-formyloxazole-4-carboxylate can be compared with other oxazole derivatives, such as:

    Ethyl 2-methyloxazole-4-carboxylate: Similar structure but with a methyl group instead of a formyl group.

    Ethyl 2-ethyloxazole-4-carboxylate: Contains an ethyl group instead of a formyl group.

    Ethyl 2-hydroxyoxazole-4-carboxylate: Has a hydroxyl group instead of a formyl group.

The uniqueness of this compound lies in the presence of both formyl and carboxylate groups, which provide distinct reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

ethyl 2-formyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-2-11-7(10)5-4-12-6(3-9)8-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCVOQPMHVWBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442013
Record name Ethyl 2-formyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181633-60-3
Record name Ethyl 2-formyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-formyl-1,3-oxazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of Na104 (3.21 g, 15.00 mmol) in water (26.0) mL was slowly added to a vigorously stirred suspension of silica gel (15.0 g) in acetone (60.0 mL). The mixture was then concentrated under reduced pressure and the lumpy solid slurried in CH2Cl2 and the solvent was evaporated under reduced pressure. CH2Cl2 (40.0 mL) was added and the reaction mixture was treated at rt with (E)-2-styryl-oxazole-4-carboxylic acid ethyl ester (1.22 g, 5.00 mmol) and RuCl3 hydrate (82 mg, 0.15 mmol). The reaction mixture was stirred at rt in the dark for 30 min, filtered and concentrated under reduced pressure. Purification of the residue by FC (1:9 to 1:2 EA-Hept) gave the title compound as a yellow solid. TLC:rf (3:2 EA-Hept)=0.21. LC-MS-conditions 02: tR=0.51 min; [M+H2O+H]+=188.50.
Name
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0 (± 1) mol
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reactant
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1.22 g
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reactant
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RuCl3 hydrate
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82 mg
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Synthesis routes and methods II

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of NaIO4 (3.21 g, 15.00 mmol) in water (26.0) mL was slowly added to a vigorously stirred suspension of silica gel (15.0 g) in acetone (60.0 mL). The mixture was then concentrated under reduced pressure and the lumpy solid slurried in CH2Cl2 and the solvent was evaporated under reduced pressure. CH2Cl2 (40.0 mL) was added and the reaction mixture was treated at rt with (E)-2-styryl-oxazole-4-carboxylic acid ethyl ester (1.22 g, 5.00 mmol) and RuCl3 hydrate (82 mg, 0.15 mmol). The reaction mixture was stirred at rt in the dark for 30 min, filtered and concentrated under reduced pressure. Purification of the residue by FC (1:9 to 1:2 EA-Hept) gave the title compound as a yellow solid. TLC:rf (3:2 EA-Hept)=0.21. LC-MS-conditions 02: tR=0.51 min; [M+H2O+H]+=188.50.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Name
NaIO4
Quantity
3.21 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
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Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
1.22 g
Type
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Reaction Step Three
[Compound]
Name
RuCl3 hydrate
Quantity
82 mg
Type
reactant
Reaction Step Three

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